

Application Notes and Protocols for High-Throughput Screening of Vanzacaftor Analogs

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Compound of Interest

Compound Name: Vanzacaftor

Cat. No.: B12423676

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Introduction

Vanzacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector that aids in the proper folding and trafficking of the CFTR protein to the cell surface.^{[1][2][3][4]} It is a component of the triple-combination therapy ALYFTREK®, which also includes the corrector tezacaftor and the potentiator deutivacaftor.^{[3][5]} **Vanzacaftor** and tezacaftor work additively to increase the amount of mature CFTR protein at the cell surface, while deutivacaftor enhances the channel's open probability.^{[3][4][5]} The discovery of novel **Vanzacaftor** analogs with improved efficacy requires robust high-throughput screening (HTS) methods to identify molecules that effectively correct CFTR protein trafficking and lead to restored channel function.

These application notes provide detailed protocols for HTS assays designed to identify and characterize **Vanzacaftor** analogs. The described methods focus on two key aspects of CFTR modulator discovery: cellular processing and trafficking, and ion channel function.^[6]

High-Throughput Screening for CFTR Trafficking Correction

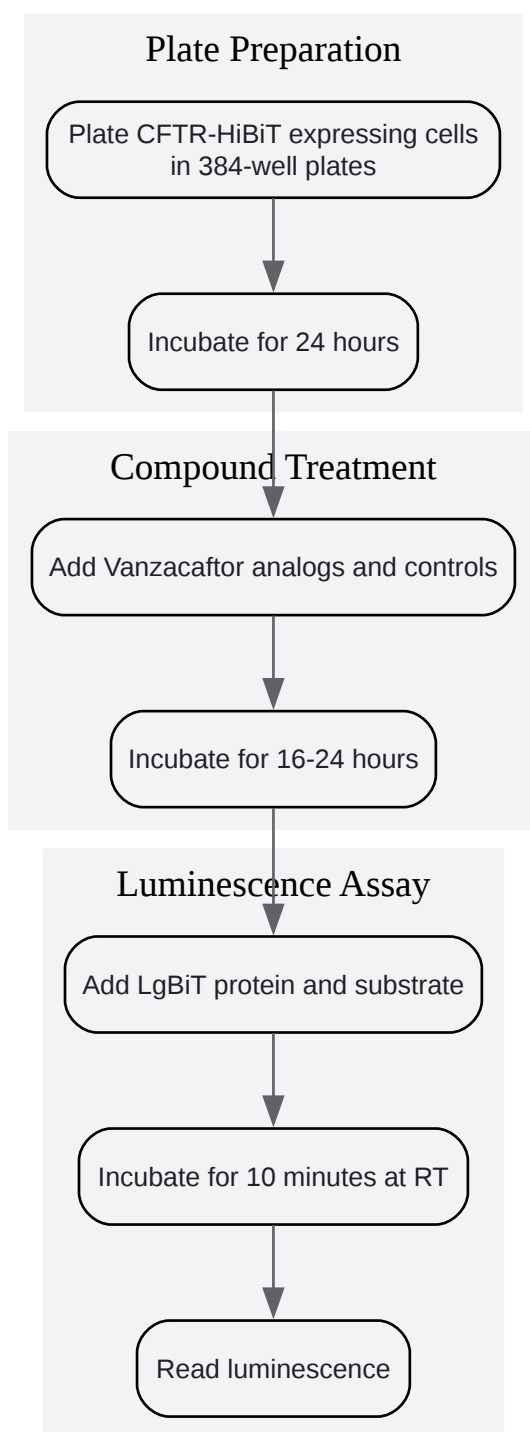
The primary mechanism of action for corrector molecules like **Vanzacaftor** is to rescue the misfolded CFTR protein from degradation and facilitate its trafficking from the endoplasmic

reticulum (ER) to the plasma membrane.^{[1][3]} The following HTS assays are designed to quantify the amount of CFTR protein at the cell surface.

Luminescence-Based Cell Surface CFTR Quantification Assay

This assay utilizes a genetically engineered cell line expressing CFTR with a small peptide tag (e.g., HiBiT) inserted into an extracellular loop.^[7] When the tagged CFTR reaches the cell surface, the tag is accessible to a complementary large, inactive subunit of a luciferase enzyme added to the media. The binding of these two components reconstitutes a functional luciferase, and the resulting luminescence is directly proportional to the amount of CFTR at the plasma membrane.

Experimental Workflow:



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Caption: Workflow for the luminescence-based cell surface CFTR assay.

Protocol:

- **Cell Plating:** Seed a human bronchial epithelial cell line (e.g., CFBE41o-) stably expressing F508del-CFTR tagged with HiBiT in an extracellular loop into 384-well solid white plates at a density of 15,000 cells per well.
- **Incubation:** Incubate the plates for 24 hours at 37°C and 5% CO₂.
- **Compound Addition:** Add **Vanzacaftor** analogs, positive controls (e.g., **Vanzacaftor**, tezacaftor), and negative controls (e.g., DMSO vehicle) to the wells. The final compound concentration should be in the range of 1-20 µM, with a final DMSO concentration not exceeding 0.5%.
- **Correction Incubation:** Incubate the plates for 16-24 hours at 37°C and 5% CO₂ to allow for CFTR correction.
- **Assay Reagent Addition:** Add the detection reagent containing the LgBiT protein and furimazine substrate to each well.
- **Signal Development:** Incubate the plates at room temperature for 10 minutes, protected from light.
- **Data Acquisition:** Measure the luminescence signal using a plate reader.

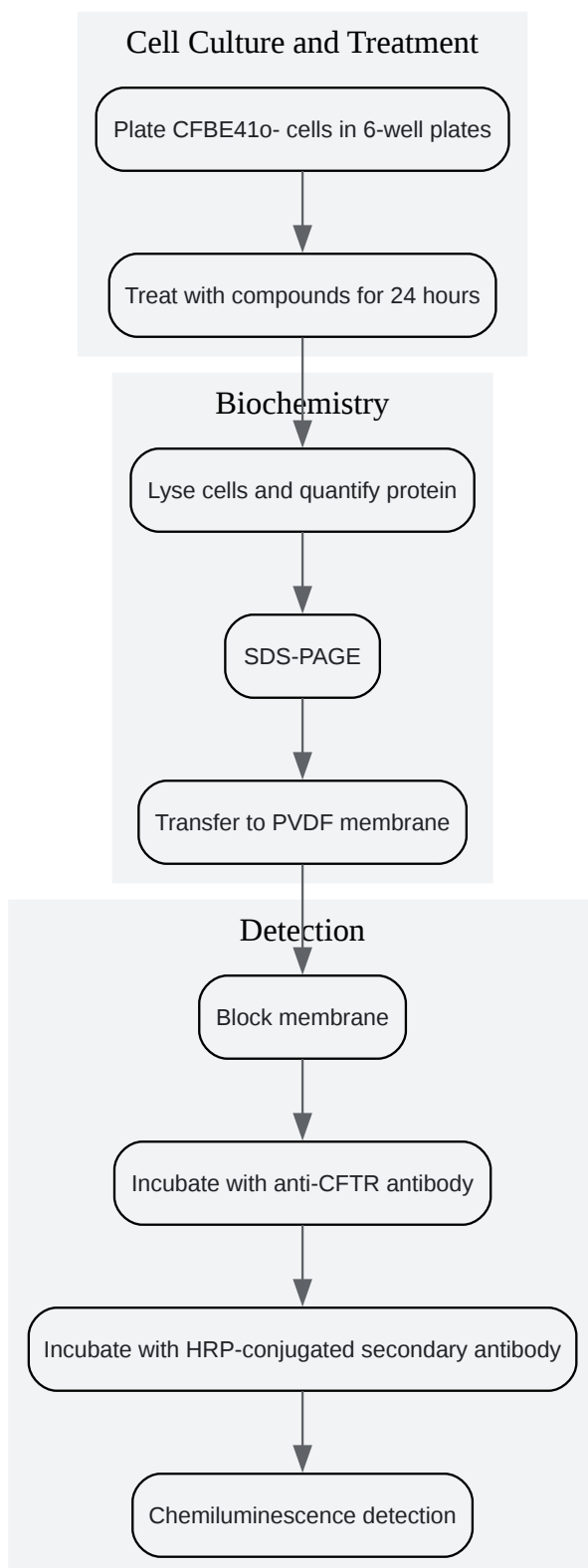
Data Presentation:

Compound ID	Concentration (µM)	Luminescence (RLU)	% Correction (vs. Vanzacaftor)	Z'-factor
Analog-1	10	150,000	110	0.75
Analog-2	10	80,000	58	0.75
Vanzacaftor	10	136,364	100	0.75
DMSO	0.5%	10,000	0	0.75

Western Blotting for CFTR Glycosylation

While not a primary HTS method, Western blotting is a crucial secondary assay to confirm the mechanism of action of hit compounds. It distinguishes between the immature, core-glycosylated form of CFTR (Band B, ~150 kDa) located in the ER and the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi apparatus.[6] Corrector compounds increase the ratio of Band C to Band B.

Experimental Workflow:



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Caption: Workflow for Western blot analysis of CFTR glycosylation.

Protocol:

- Cell Culture and Treatment: Plate CFBE41o- cells expressing F508del-CFTR in 6-well plates and treat with **Vanzacaftor** analogs for 24 hours.
- Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (30-50 µg) on a 7.5% polyacrylamide gel.
- Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody against CFTR overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities for Band B and Band C and calculate the C/(B+C) ratio.

Data Presentation:

Compound ID	Concentration (µM)	Band B Intensity	Band C Intensity	Band C / (B+C) Ratio
Analog-1	10	45,000	95,000	0.68
Vanzacaftor	10	50,000	85,000	0.63
DMSO	0.5%	120,000	5,000	0.04

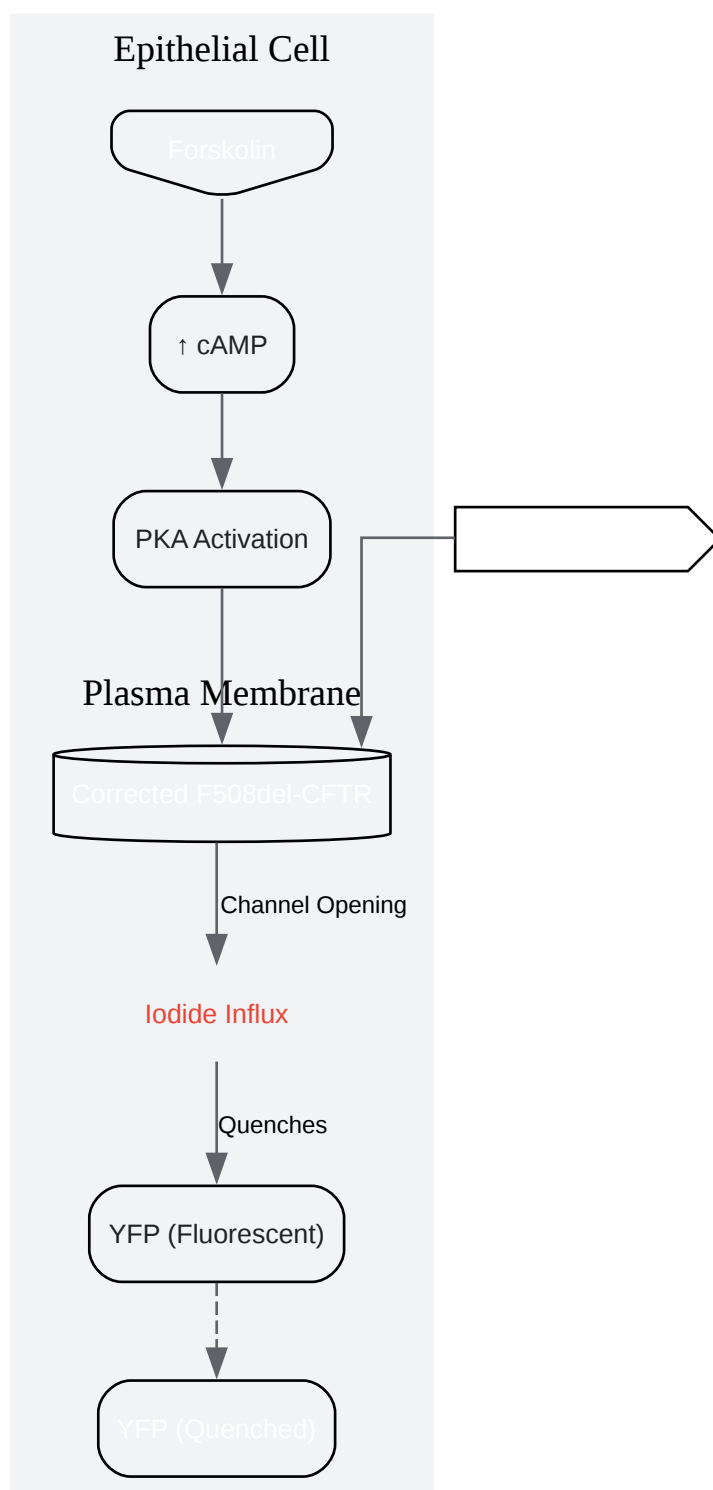
High-Throughput Screening for CFTR Function

Following the identification of compounds that correct CFTR trafficking, it is essential to confirm that the rescued protein is functional at the plasma membrane. The most common HTS assay for CFTR function is the yellow fluorescent protein (YFP)-halide influx assay.^[8]

YFP-Halide Influx Assay

This assay utilizes a cell line co-expressing the F508del-CFTR and a halide-sensitive YFP.^[8] The principle is based on the quenching of YFP fluorescence by iodide ions. When CFTR channels are opened, iodide flows into the cell, quenching the YFP signal. The rate of fluorescence quenching is proportional to the CFTR channel activity at the cell surface.

Signaling Pathway and Assay Principle:



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